

Anemarrhenasaponin III: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Anemarrhenasaponin III*

Cat. No.: *B11934465*

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Abstract

Anemarrhenasaponin III, a steroidal saponin of significant scientific interest, is primarily isolated from the rhizomes of *Anemarrhena asphodeloides* Bunge, a plant utilized in traditional medicine.^{[1][2][3][4]} This technical guide provides a detailed examination of the chemical structure and stereochemical intricacies of **Anemarrhenasaponin III**. A thorough comprehension of its molecular architecture is fundamental to elucidating its biological activities and exploring its therapeutic potential. This document synthesizes key quantitative data, outlines the experimental methodologies employed for its characterization, and presents visual diagrams to facilitate a deeper understanding of its structure and the workflows for its isolation.

Chemical Structure

Anemarrhenasaponin III is a complex glycoside composed of a steroidal aglycone and a trisaccharide sugar moiety. This structural arrangement is characteristic of saponins, contributing to their diverse biological properties.

Aglycone Moiety

The aglycone of **Anemarrhenasaponin III** is a spirostanol-type steroid, a hexacyclic system with multiple chiral centers. The systematic name for this aglycone is (25R)-spirost-5-ene-

3 β ,12 β ,15 α -triol.[1] Key features of the aglycone include:

- A spiroketal group at the C-22 position.
- Hydroxyl groups located at positions C-3, C-12, and C-15.[1]
- A double bond between C-5 and C-6.

Oligosaccharide Chain

A trisaccharide chain is attached to the C-3 hydroxyl group of the aglycone via an O-glycosidic bond.[1] The sugar component consists of one glucose and two rhamnose units. The specific sequence and linkages of these sugar residues have been determined to be α -L-rhamnopyranosyl-(1 \rightarrow 2)-[α -L-rhamnopyranosyl-(1 \rightarrow 4)]- β -D-glucopyranosyl-. [1]

The chemical properties of **Anemarrhenasaponin III** are summarized in the table below:

Property	Value	Reference
Molecular Formula	C39H64O14	[3][4][5]
Molecular Weight	756.92 g/mol	[3][4][5]
CAS Number	163047-23-2	[2][3][4][5][6]
Source	Anemarrhena asphodeloides Bunge	[1][2][3][4]

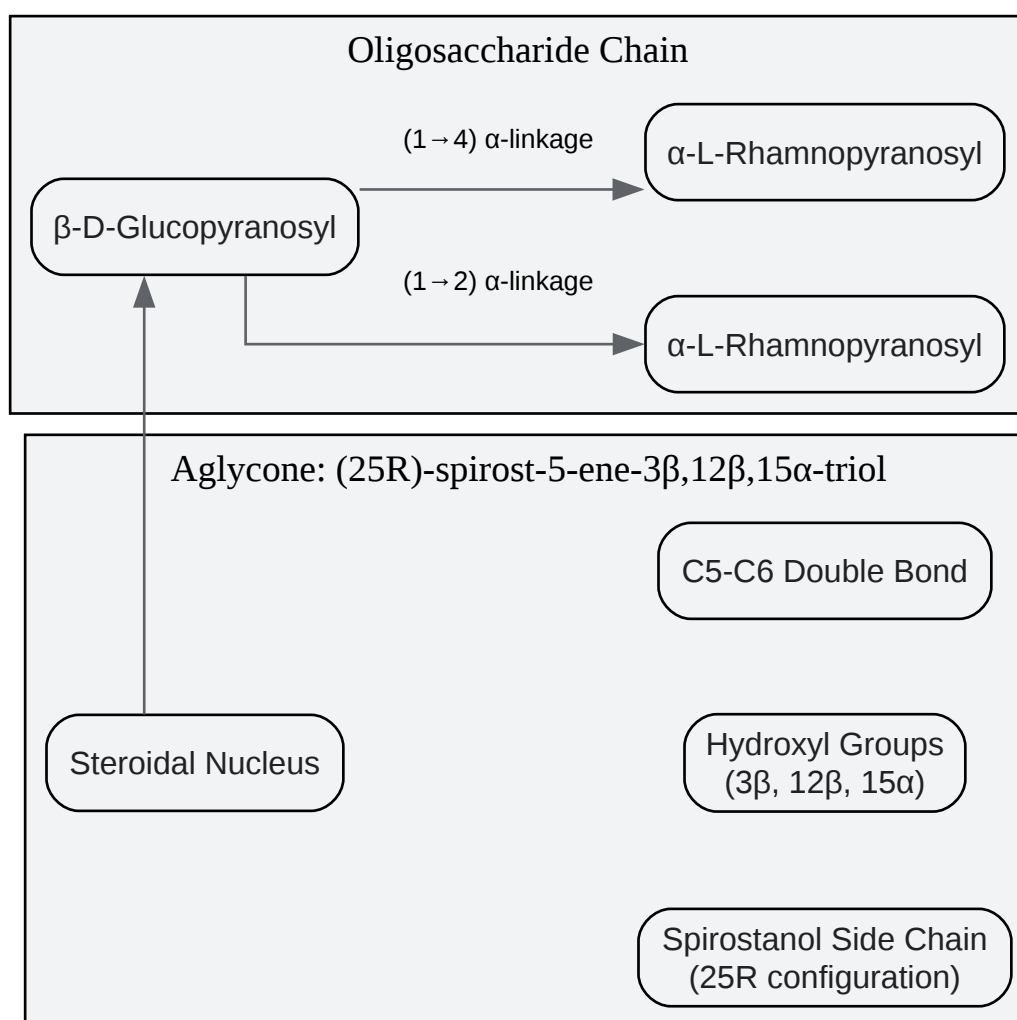
Stereochemistry

The biological activity of **Anemarrhenasaponin III** is profoundly influenced by its specific three-dimensional structure. The stereochemistry of both the aglycone and the glycosidic linkages are critical determinants of its pharmacological properties.[1]

Key stereochemical features include:

- Aglycone Stereocenters: The steroid nucleus contains numerous chiral centers. The absolute and relative configurations have been established through advanced NMR techniques, such as NOESY, and by comparison with known steroidal compounds.[1]

- (25R) Configuration: A defining characteristic of the spirostanol side chain is the (25R) configuration at the C-25 position.[1]
- Hydroxyl Group Orientations: The stereochemistry of the hydroxyl groups on the aglycone has been determined as 3 β , 12 β , and 15 α .[1]
- Glycosidic Linkages: The anomeric configurations of the sugar residues are crucial for the overall molecular shape and its interaction with biological targets. The glucose unit is attached to the aglycone via a β -linkage, while the two rhamnose units are linked to the glucose with α -linkages.[1]



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Caption: Chemical structure overview of **Anemarrhenasaponin III**.

Quantitative Data

The structural elucidation of **Anemarrhenasaponin III** is substantiated by extensive quantitative spectroscopic data. While specific ^1H and ^{13}C NMR chemical shift assignments are determined in deuterated solvents and can vary slightly between studies, the following represents a compilation of expected resonances based on its structure.

Table 1: Representative ^{13}C and ^1H NMR Chemical Shift Ranges for **Anemarrhenasaponin III**

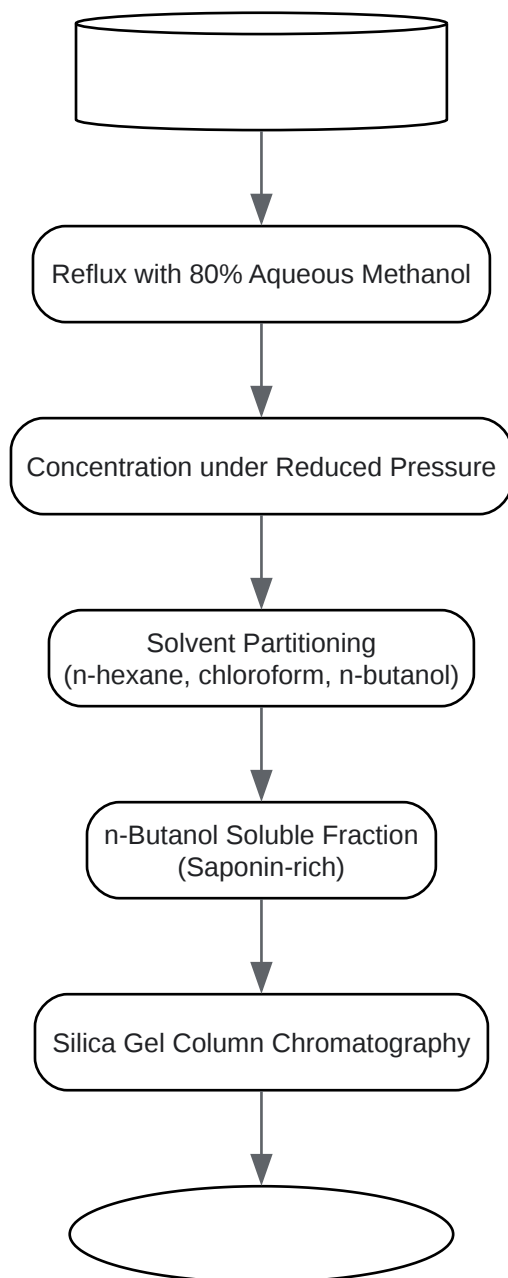
Moiety	Carbon/Proton	Typical ^{13}C Chemical Shift (ppm)	Typical ^1H Chemical Shift (ppm)
Aglycone	C-3	70-80	3.5-4.5
C-5	140-150	5.0-5.5	
C-6	120-130	-	
C-12	65-75	3.0-4.0	
C-15	75-85	3.5-4.5	
C-22	105-115	-	
β -D-Glucose	C-1'	100-110	4.5-5.0
C-2' - C-5'	70-85	3.0-4.0	
C-6'	60-70	3.5-4.5	
α -L-Rhamnose 1	C-1''	95-105	4.5-5.5
C-6'' (CH ₃)	15-25	1.0-1.5	
α -L-Rhamnose 2	C-1'''	95-105	4.5-5.5
C-6''' (CH ₃)	15-25	1.0-1.5	

Note: These are approximate ranges and can vary based on the solvent and experimental conditions.

Experimental Protocols

The isolation and structural determination of **Anemarrhenasaponin III** involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification



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References

- 1. researchgate.net [researchgate.net]
- 2. hmdb.ca [hmdb.ca]
- 3. rsc.org [rsc.org]
- 4. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. rsc.org [rsc.org]
- 6. hmdb.ca [hmdb.ca]
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